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Compound Name: _
(trifluoromethoxy)benzene

Cat. No.: B062184

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Ethynyl-4-fluorobenzene with
other para-substituted phenylacetylenes. The objective is to offer a comprehensive analysis of
the spectroscopic properties, supported by experimental data, to aid in the identification,
characterization, and application of these compounds in research and development.

Introduction

1-Ethynyl-4-fluorobenzene is a versatile building block in organic synthesis, particularly in the
construction of complex molecules for pharmaceutical and materials science applications.[1] Its
spectroscopic signature provides a wealth of information about its electronic and structural
properties. Understanding how these properties change with substitution on the phenyl ring is
crucial for designing molecules with desired characteristics. This guide compares the
spectroscopic data of 1-Ethynyl-4-fluorobenzene with its bromo and iodo analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Ethynyl-4-fluorobenzene and
its para-substituted analogs.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound Ar-H (ppm) =C-H (ppm)
1-Ethynyl-4-fluorobenzene 7.45 (m), 7.01 (m) 3.05 (s)
1-Bromo-4-ethynylbenzene 7.42 (d), 7.33 (d) 3.07 (s)
1-Ethynyl-4-iodobenzene 7.62 (d), 7.18 (d) 3.06 (s)
Table 2: 13C NMR Spectroscopic Data (CDCIs)
Compound C=C (ppm) C-X (ppm) Ar-C (ppm)
134.1 (d, J=8 Hz),
1-Ethynyl-4-
82.9,77.2 162.8 (d, J=249 Hz) 118.2, 115.9 (d, J=22
fluorobenzene
Hz)
1-Bromo-4-
82.9, 78.6 123.1 133.3,131.9,121.2
ethynylbenzene
1-Ethynyl-4-
_ 82.8, 80.2 94.2 137.8,133.4, 1215
iodobenzene

Table 3: Key IR and Raman Spectroscopic Data (cm~1)

Compound V(=C-H) v(C=C) v(C-X)
1-Ethynyl-4-

~3323[2] ~2110 ~1220[3]
fluorobenzene
1-Bromo-4-

~3300 ~2105 ~1070
ethynylbenzene
1-Ethynyl-4-
) ~3300 ~2100 ~1050
iodobenzene

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular lon (M*) Key Fragments
1-Ethynyl-4-fluorobenzene 120[4] 99, 75
1-Bromo-4-ethynylbenzene 180/182[5] 101, 75
1-Ethynyl-4-iodobenzene 228[6] 101, 75

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic

comparison of substituted phenylacetylenes.

Workflow for Spectroscopic Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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